1,1'-(Tridecane-1,13-diyl)dipyrene
Description
1,1'-(Tridecane-1,13-diyl)dipyrene is a pyrene-based dimeric compound featuring a 13-carbon alkyl chain linker between two pyrene moieties. Pyrene derivatives are renowned for their strong π-π interactions, fluorescence, and applications in supramolecular chemistry and optoelectronics . The tridecane linker likely enhances solubility and modulates aggregation behavior compared to shorter alkyl or rigid spacers, as observed in similar systems .
Properties
CAS No. |
61549-34-6 |
|---|---|
Molecular Formula |
C45H44 |
Molecular Weight |
584.8 g/mol |
IUPAC Name |
1-(13-pyren-1-yltridecyl)pyrene |
InChI |
InChI=1S/C45H44/c1(2-4-6-8-10-14-32-20-22-38-26-24-34-16-12-18-36-28-30-40(32)44(38)42(34)36)3-5-7-9-11-15-33-21-23-39-27-25-35-17-13-19-37-29-31-41(33)45(39)43(35)37/h12-13,16-31H,1-11,14-15H2 |
InChI Key |
WDLMGQCQFXDRDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Tridecane-1,13-diyl)dipyrene typically involves the coupling of pyrene units with a tridecane chain. One common method is the Reformatsky reaction, which involves the reaction of a haloacetic ester with a semi-aldehyde ester, followed by dehydration, hydrogenation, and hydrolysis .
Industrial Production Methods
Industrial production methods for 1,1’-(Tridecane-1,13-diyl)dipyrene are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Tridecane-1,13-diyl)dipyrene can undergo various chemical reactions, including:
Oxidation: The pyrene units can be oxidized to form quinones.
Reduction: Reduction reactions can convert the pyrene units to dihydropyrene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Pyrenequinones
Reduction: Dihydropyrene derivatives
Substitution: Bromopyrene, nitropyrene, etc.
Scientific Research Applications
1,1’-(Tridecane-1,13-diyl)dipyrene has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of biological membranes due to its hydrophobic nature.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 1,1’-(Tridecane-1,13-diyl)dipyrene is primarily based on its fluorescence properties. The compound absorbs light at specific wavelengths and emits light at longer wavelengths, making it useful in imaging and sensing applications. The molecular targets and pathways involved depend on the specific application, such as binding to biological membranes or interacting with electronic materials.
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural differences between 1,1'-(Tridecane-1,13-diyl)dipyrene and analogous compounds:
Key Observations :
- Functional Groups : Unlike chloromethyl (electron-withdrawing) or carboxylate (ionic) groups in analogs, the pure hydrocarbon linker in the target compound may minimize electronic perturbations to pyrene’s intrinsic properties .
Optical and Electronic Properties
Optical data from analogous compounds highlight trends:
Analysis :
- The alkyl linker in the target compound likely results in absorption spectra closer to isolated pyrene monomers (λmax ~ 340–350 nm), with minimal bathochromic shift compared to conjugated spacers .
- In contrast, NaPDBA’s pentacene core and supramolecular assembly enable significant red-shifts, highlighting the impact of core structure and aggregation .
Implications :
- High yields in Tridecane-1 and F-COO3 suggest that esterification is robust for long-chain linkers .
- The target compound’s synthesis would likely require alkylation of pyrene monomers, with yields dependent on steric hindrance from the tridecane chain.
Phase Behavior and Aggregation
- Tridecane-1 : The 13-carbon ester linker promotes liquid crystalline phases due to its combination of rigidity (cyanobiphenyl) and flexibility (alkyl chain).
- NaPDBA : Forms supramolecular assemblies in water-glycerol, driven by amphiphilicity.
- This compound: Predicted to exhibit moderate aggregation in nonpolar solvents due to pyrene’s strong π-π stacking, moderated by the alkyl spacer’s flexibility.
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